molecular formula C20H19BrN4O4S B285108 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

Cat. No. B285108
M. Wt: 491.4 g/mol
InChI Key: HCBHPBMOOSVXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves the inhibition of specific enzymes and proteins. It inhibits the activity of sulfonamide-based enzymes, which are involved in various biological processes, including cell growth and inflammation. It also inhibits the activity of specific proteins, including protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has various biochemical and physiological effects. It reduces the growth and proliferation of cancer cells by inhibiting specific enzymes and proteins. It also reduces inflammation by inhibiting the activity of specific enzymes. Additionally, it has neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic benefits and its ability to inhibit specific enzymes and proteins. However, the limitations include the need for further research to determine its safety and efficacy, as well as the potential for side effects.

Future Directions

There are various future directions for the research of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide. Further studies are needed to determine its safety and efficacy in treating various diseases, including cancer and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration of this compound. Further studies are also needed to determine the potential side effects of this compound and its interactions with other drugs. Overall, the research on this compound has promising potential for the development of new therapeutic treatments.

Synthesis Methods

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves the reaction of 4-bromo-2,6-dimethylphenol with 4-aminobenzenesulfonyl chloride, followed by the reaction with 2-pyrimidinylamine and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has shown potential therapeutic benefits in various scientific research studies. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by targeting specific enzymes and proteins. It has also been studied for its anti-inflammatory properties, as it reduces inflammation by inhibiting the activity of specific enzymes. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, as it has shown neuroprotective effects in animal models.

properties

Molecular Formula

C20H19BrN4O4S

Molecular Weight

491.4 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H19BrN4O4S/c1-13-10-15(21)11-14(2)19(13)29-12-18(26)24-16-4-6-17(7-5-16)30(27,28)25-20-22-8-3-9-23-20/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

HCBHPBMOOSVXMK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C)Br

Origin of Product

United States

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